molecular formula C7H6N4O2 B6182501 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 2639429-81-3

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No.: B6182501
CAS No.: 2639429-81-3
M. Wt: 178.1
InChI Key:
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Description

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a triazole ring fused to a pyrazine ring, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2,3-dichloropyrazine in the presence of a base, followed by oxidation and carboxylation steps . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature and pressure, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit bacterial growth by interfering with essential metabolic pathways. In cancer research, it is studied for its ability to inhibit specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • 1,2,4-triazolo[4,3-a]pyrazine-7(8H)-carboxylic acid
  • 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is unique due to its specific structural features, such as the fused triazole and pyrazine rings and the presence of a carboxylic acid group.

Properties

CAS No.

2639429-81-3

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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